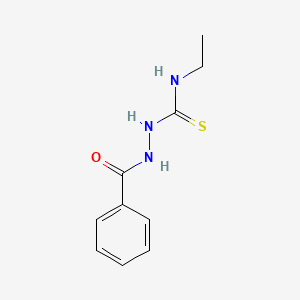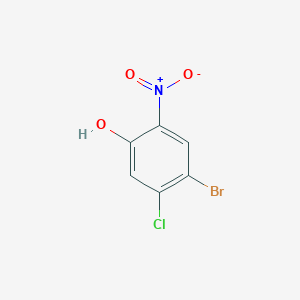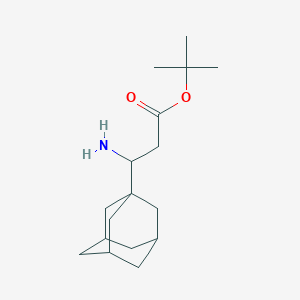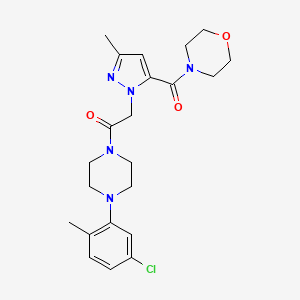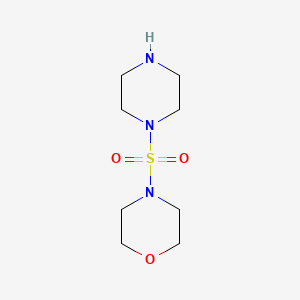
4-(Piperazine-1-sulfonyl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Piperazine-1-sulfonyl)-morpholine” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “4-(Piperazine-1-sulfonyl)-benzo[1,2,5]oxadiazole”, has been mentioned in the context of molecular research1. Another compound, “4-(piperazine-1-sulfonyl)benzaldehyde”, is also referenced in the context of chemical research2.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(Piperazine-1-sulfonyl)-morpholine”. However, the synthesis of similar compounds involving piperazine has been discussed in various studies34.Molecular Structure Analysis
The molecular structure of “4-(Piperazine-1-sulfonyl)-morpholine” is not explicitly available. However, piperazine-based compounds are known to have versatile binding possibilities with metal ions due to substitution in the nitrogen atom of piperazine4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(Piperazine-1-sulfonyl)-morpholine”. However, piperazine-based compounds are known to have diverse applications, including in the field of catalysis and metal organic frameworks (MOFs)4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, similar compounds have been discussed in the context of chemical properties3.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study by Selvakumar et al. (2018) explored the synthesis of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, revealing one of the sulfonamide derivatives showing three-fold higher antiviral activity than Ribavirin against avian paramyxo virus (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Antimicrobial Activity
Awad (2000) synthesized novel azo-sulfa drugs incorporating piperidino-, morpholino-, and piperazino-dithiocarbamyl-azo dyes, which exhibited remarkable antimicrobial activity through the interaction with metal salts, indicating their potential in combating microbial infections (Awad, 2000).
Pharmaceutical Applications
The pharmaceutical applications of piperazine and morpholine derivatives were summarized by Mohammed et al. (2015), highlighting their broad spectrum of activities and the development of new synthetic methods for their derivatives, underscoring their significant role in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Synthesis of Novel Heterocycles
Patil et al. (2017) introduced a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry, enabling the generation of highly substituted derivatives for scaffold synthesis strategies. This method fulfills the demand for novel building blocks in organic and medicinal chemistry (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).
Antibiotic Modulation Activity
Oliveira et al. (2015) investigated the modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria and fungi, demonstrating its ability to enhance the efficacy of conventional antibiotics, thus offering a promising strategy for combating antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Safety And Hazards
The safety and hazards of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, a similar compound, “4-(piperazine-1-sulfonyl)benzaldehyde”, is mentioned in the context of chemical safety2.
Zukünftige Richtungen
The future directions of “4-(Piperazine-1-sulfonyl)-morpholine” are not explicitly available. However, piperazine-based compounds are gaining prominence in today’s research due to their diverse applications4.
Please note that the information provided is based on the available data and there might be more comprehensive data required for a full analysis. For more detailed information, it is recommended to refer to the original papers and resources342.
Eigenschaften
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAAJLZOUGPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazine-1-sulfonyl)-morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
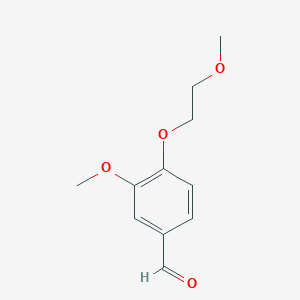
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
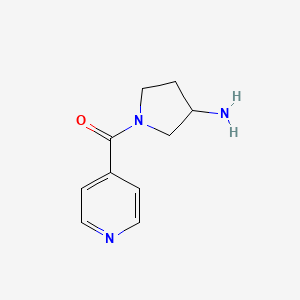
![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)
![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
